molecular formula C7H7BrN2O2 B8222533 Methyl 6-amino-4-bromonicotinate

Methyl 6-amino-4-bromonicotinate

Cat. No.: B8222533
M. Wt: 231.05 g/mol
InChI Key: ZTGCBHBTTFPQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-bromonicotinate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The reactions of this compound can yield a variety of products, including substituted nicotinic acid derivatives, heterocyclic compounds, and complex organic molecules with potential biological activities .

Mechanism of Action

The mechanism of action of methyl 6-amino-4-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine groups enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-bromonicotinate is unique due to the presence of both an amino group and a bromine atom, which enhance its reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

methyl 6-amino-4-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGCBHBTTFPQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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